molecular formula C15H17N3O4S B5218859 6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one

6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one

Cat. No.: B5218859
M. Wt: 335.4 g/mol
InChI Key: JTSCYCLVVKCQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazin-3(2H)-one core substituted at the 6-position with a 4-methyl-3-(morpholin-4-ylsulfonyl)phenyl group.

Properties

IUPAC Name

3-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-11-2-3-12(13-4-5-15(19)17-16-13)10-14(11)23(20,21)18-6-8-22-9-7-18/h2-5,10H,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSCYCLVVKCQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one typically involves the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing other complex molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as an anti-inflammatory and antihypertensive agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in vasodilation and anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Structural Features :

  • Core : The pyridazin-3(2H)-one scaffold is common among analogs, but substituents vary significantly, influencing physicochemical and biological properties.
  • Substituents :
    • Target Compound : A 4-methyl-3-(morpholin-4-ylsulfonyl)phenyl group at the 6-position.
    • Analogues :
  • 6-(3-Methoxybenzyl)-3-methylpyridazin-3(2H)-one (): Exhibits a methoxybenzyl group, enhancing lipophilicity .
  • 6-[4-Ethyl-3-(piperazine-sulfonyl)phenyl]pyridazin-3(2H)-one (): Replaces morpholine with piperazine, altering electronic properties .
  • TAK-831 (): A 4-hydroxy-6-(trifluoromethylphenyl)ethyl derivative with orphan drug status for neurological applications .

Table 1: Structural and Physicochemical Comparison

Compound Substituent Molecular Weight* LogP* Solubility (mg/mL)*
Target Compound 4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl ~377.4 ~2.1 ~0.15 (aqueous)
6-(3-Methoxybenzyl)-3-methyl analog () 3-Methoxybenzyl 242.3 1.8 0.32 (ethanol)
TAK-831 () 4-Hydroxy-6-[4-(trifluoromethyl)phenyl]ethyl 314.3 2.5 0.08 (DMSO)
6-Phenylpyridazin-3(2H)-one () Phenyl 174.2 1.2 1.45 (water)

*Calculated or estimated based on structural analogs.

Comparison with Analogues :

  • Compound 15 (): Synthesized via palladium-catalyzed coupling (20% yield) .
  • Chalcone Derivatives (): Condensation with aldehydes under basic conditions .

Key Findings :

  • Substituent Position : 3-Substituted phenyl groups (e.g., ) enhance receptor agonism compared to 4-substituted analogs .
  • Lipophilicity : Methyl and sulfonyl groups in the target compound may balance solubility and membrane permeability better than purely hydrophobic substituents (e.g., naphthyl in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.